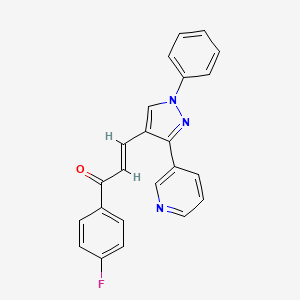

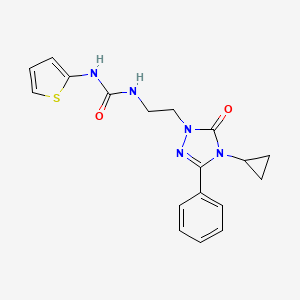

![molecular formula C20H20N4O4 B2992863 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203304-02-2](/img/structure/B2992863.png)

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole core that is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is part of a larger family of simple aromatic ring organic compounds known as Pyrazoles .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and varied, given the diverse applications of pyrazoles in various fields of science . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

Cytotoxic Activity and Anticancer Evaluation

Researchers have synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which showed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds exhibiting IC50 values <10 nM. This indicates the potential of such compounds, including derivatives of the mentioned chemical, for anticancer applications (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Synthesis of Heterocyclic Compounds

There has been efficient synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides to produce 2-phenyl-4,5-substituted oxazoles. This demonstrates the broader chemical utility and reactivity of compounds related to the initial chemical, enabling the synthesis of complex heterocyclic structures, which are crucial in pharmaceutical research (Kumar, Saraiah, Misra, & Ila, 2012).

Antimicrobial and Antifungal Applications

Novel benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity. These compounds showed excellent broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. This highlights the potential of using such chemical derivatives in developing new antimicrobial and antifungal agents (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Synthesis of Complex Organic Molecules

The chemical compound and its derivatives are utilized in the synthesis of complex organic molecules, such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, indicating the versatility of these compounds in organic synthesis and the potential for creating various pharmacologically active molecules (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis techniques, biological activity, and potential applications in various fields of science . There is also potential for further investigation into its mechanism of action and physical and chemical properties .

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It’s known that 1,2,4-triazole derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

For instance, some 1,2,4-triazole derivatives have been found to inhibit the NF-kB inflammatory pathway .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to have neuroprotective and anti-neuroinflammatory effects .

Action Environment

It’s known that environmental factors such as ph, temperature, and presence of other compounds can affect the action of similar compounds .

Propriétés

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-23-18(14-7-3-2-4-8-14)22-24(20(23)26)12-11-21-19(25)17-13-27-15-9-5-6-10-16(15)28-17/h2-10,17H,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARSFKPIPGZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)

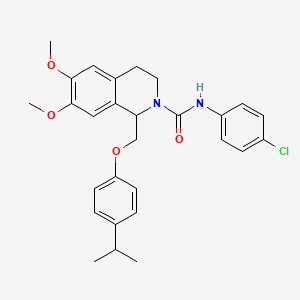

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

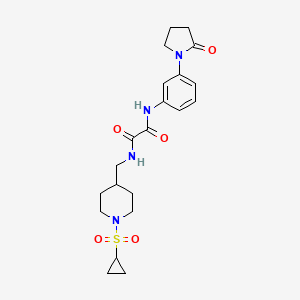

![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)

![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)